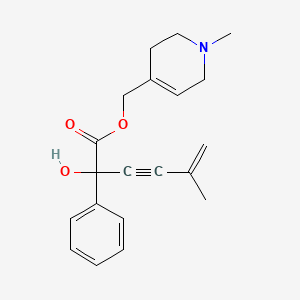
Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound with the molecular formula C20-H23-N-O2 and a molecular weight of 309.44 . This compound is characterized by its unique structure, which includes a mandelic acid moiety and a tetrahydropyridyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. The primary synthetic route includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Introduction to Mandelic Acid Derivative Applications
Mandelic acid, specifically the compound Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester , is a notable derivative with diverse applications in pharmaceutical and chemical research. This compound is characterized by its unique structure that includes a tetrahydropyridine moiety, which contributes to its biological activity and potential therapeutic uses.
Pharmaceutical Development
Mandelic acid derivatives are explored for their potential as anticholinergic agents . The compound has been noted for its deliriant properties , making it a candidate for further investigation in pharmacological studies aimed at understanding its effects on the central nervous system. Specifically, it has been reported to have an effective dose (ED50) of approximately 1.2 µg/kg, indicating potent biological activity .
Chiral Separation Techniques
The unique chiral properties of mandelic acid derivatives allow their use in chiral separation techniques . Recent studies have demonstrated the effectiveness of various analytical derivatives of mandelic acid in achieving high chiral selectivity during chromatographic processes. For instance, the use of cyclodextrins as selectors has shown promising results in separating enantiomers of mandelic acid derivatives under controlled conditions .
Table 1: Chiral Selectivity and Retention Indices
| Compound ID | Selectivity (α) | Kovats Retention Index (KIs) | Boiling Point (°C) |
|---|---|---|---|
| Me/OH | 1.035 | 1589 | 266.08 |
| +Me/Me/OH | <1.01 | 1717 | 282.27 |
| tMe/Me/OH | 1.048 | 1557 | 268.34 |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of mandelic acid derivatives. For example, acute toxicity studies have indicated an LD50 value of 36 mg/kg when administered intravenously in rodent models . Understanding the toxicological aspects is crucial for evaluating the therapeutic window and safety for potential human applications.
Synthesis and Optimization
Research into the synthesis of mandelic acid derivatives has focused on optimizing reaction conditions to enhance yield and selectivity. Techniques such as total synthesis and modification of existing synthetic pathways are being investigated to produce these compounds more efficiently .
Case Study 1: Anticholinergic Activity
A study published in a pharmacological journal examined the effects of mandelic acid derivatives on muscarinic acetylcholine receptors (mAChRs). The findings suggested that these compounds could serve as effective antagonists, providing insights into their potential use in treating conditions associated with excessive cholinergic activity.
Case Study 2: Chiral Separation Efficiency
In another study focusing on chiral separation, researchers utilized various cyclodextrin selectors to analyze the retention times and selectivity of mandelic acid derivatives. The results highlighted significant improvements in chiral resolution compared to traditional methods, showcasing the importance of these derivatives in analytical chemistry applications .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester stands out due to its unique structural features and reactivity. Similar compounds include:
Mandelic acid esters: These compounds share the mandelic acid moiety but differ in the ester group.
Tetrahydropyridyl derivatives: These compounds contain the tetrahydropyridyl group but differ in the attached functional groups.
The uniqueness of this compound lies in its combination of the mandelic acid and tetrahydropyridyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93101-36-1 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3 |
InChI-Schlüssel |
FODUEESCYFGXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















